Phenactropinium chloride

Description

Historical Trajectories of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs) represent a significant class of chemicals that have been a subject of scientific inquiry for over a century. frontiersin.orgsfei.org The investigation into their properties began in the early 20th century, with pivotal work by Jacobs and colleagues in 1916 on the germicidal activity of hexamethylenetetramine derivatives, which established a relationship between chemical structure and bactericidal effects. frontiersin.org A major breakthrough occurred in 1935 when Gerhard Domagk discovered benzalkonium chloride, demonstrating that QACs with at least one long alkyl chain attached to the nitrogen atom could effectively kill microorganisms. frontiersin.org This discovery led to the widespread application of QACs in medical practice. mdpi.com

The synthesis of these compounds is fundamentally based on the alkylation of tertiary amines, a reaction often referred to as the Menshutkin reaction. wikipedia.org This method allows for the creation of a diverse range of QACs with varying alkyl chain lengths, which in turn influences their physicochemical properties. wikipedia.org Over the decades, research has expanded beyond their antimicrobial properties, exploring their use as surfactants, preservatives, antistatic agents, fabric softeners, and phase-transfer catalysts. sfei.orgwikipedia.org The study of various QACs, such as decamethonium (B1670452) and suxamethonium, has further highlighted the diverse functionalities and applications within this chemical class. dss.go.th

Conceptual Framework for Investigating Chemically Synthesized Entities

The investigation of any chemically synthesized entity, such as Phenactropinium (B12728090) chloride, is guided by a conceptual framework that provides a basic structure for the research. science-education-research.comspparenet.org This framework is not merely a collection of ideas, but the organization of those ideas, serving as the intellectual plan for the entire research project. spparenet.org It defines the researcher's notions and perceptions about the topic, problem, questions, literature, and methodology. spparenet.org

Methodological Approaches to Deconstruct Complex Organic Molecule Research

The synthesis of complex organic molecules like Phenactropinium chloride relies on systematic and strategic planning. A cornerstone of modern synthetic planning is retrosynthetic analysis. numberanalytics.com This powerful methodology, pioneered by E.J. Corey, provides a logical and structured framework for designing synthetic routes by deconstructing a target molecule into simpler precursors. numberanalytics.comalgoreducation.com

Instead of working forward from simple reactants, the retrosynthetic approach involves working backward from the desired complex product. studysmarter.co.uk The process begins with the identification of the target molecule and its key functional groups. solubilityofthings.com Chemists then perform "disconnections," which are imagined cleavages of bonds that correspond to known and reliable chemical reactions. algoreducation.com These disconnections break the target molecule down into smaller, idealized fragments called "synthons," which represent potential starting materials or intermediates. algoreducation.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

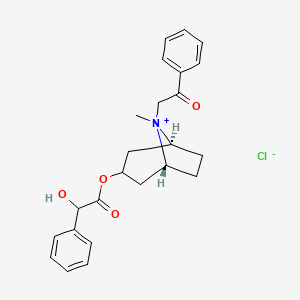

(8-methyl-8-phenacyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28NO4.ClH/c1-25(16-22(26)17-8-4-2-5-9-17)19-12-13-20(25)15-21(14-19)29-24(28)23(27)18-10-6-3-7-11-18;/h2-11,19-21,23,27H,12-16H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWOUJTUPILZRV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O)CC(=O)C4=CC=CC=C4.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958869 | |

| Record name | 3-{[Hydroxy(phenyl)acetyl]oxy}-8-methyl-8-(2-oxo-2-phenylethyl)-8-azabicyclo[3.2.1]octan-8-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-89-2 | |

| Record name | 8-Azoniabicyclo[3.2.1]octane, 3-[(2-hydroxy-2-phenylacetyl)oxy]-8-methyl-8-(2-oxo-2-phenylethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3784-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[Hydroxy(phenyl)acetyl]oxy}-8-methyl-8-(2-oxo-2-phenylethyl)-8-azabicyclo[3.2.1]octan-8-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of Phenactropinium Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. rsc.orgorganicchemistrydata.org For phenactropinium (B12728090) chloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been crucial in assembling its molecular puzzle. ipb.ptresearchgate.net

Comprehensive 1D and 2D NMR Analysis (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data regarding the proton and carbon frameworks of a molecule. rsc.orgcareerendeavour.com In phenactropinium chloride, the chemical shifts in the ¹H NMR spectrum distinguish between the aromatic protons of the phenacyl group and the protons of the tropane (B1204802) skeleton. Similarly, the ¹³C NMR spectrum reveals the positions of all carbon atoms, from the carbonyl group to the various methylene (B1212753) and methine carbons within the bicyclic system. oregonstate.edu

To establish the connectivity between these atoms, 2D NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is instrumental in tracing the proton-proton networks within the tropane and phenacyl moieties of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). hmdb.cacolumbia.edu This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. columbia.eduresearchgate.net HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule, such as linking the phenacyl group to the tropane nitrogen. emerypharma.com

Interactive data tables summarizing the observed chemical shifts for this compound are presented below.

¹H NMR Chemical Shift Data for this compound

| Proton Type | Chemical Shift (ppm) |

| Aromatic (Phenacyl) | 7.5 - 8.0 |

| Tropane Ring | 2.0 - 4.5 |

| N-CH₃ | ~3.5 |

¹³C NMR Chemical Shift Data for this compound

| Carbon Type | Chemical Shift (ppm) |

| Carbonyl (C=O) | 190 - 200 |

| Aromatic (Phenacyl) | 125 - 140 |

| Tropane Ring | 25 - 70 |

| N-CH₃ | ~50 |

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides invaluable information on the structure and dynamics of molecules in the solid phase, which can differ significantly from the solution state. mst.educea.fr For ionic compounds like this compound, ssNMR can be used to study both crystalline and amorphous forms. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the NMR signals in solid samples, resulting in higher resolution spectra. mst.edu Furthermore, ³⁵Cl ssNMR can be a powerful tool for characterizing the local environment of the chloride counter-ion, providing insights into packing and hydrogen bonding interactions within the crystal lattice. rsc.org

Advanced Pulse Sequences for Conformation and Dynamics Studies

Beyond basic structure determination, advanced NMR pulse sequences can probe the three-dimensional conformation and molecular dynamics of this compound. ipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify protons that are close in space, even if they are not directly bonded. This information is critical for determining the stereochemistry and preferred conformation of the flexible parts of the molecule. Studies on dynamic NMR can also reveal information about processes such as ring inversion in the tropane system or rotation around single bonds. organicchemistrydata.org

Vibrational Spectroscopy Applications (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net These methods are highly sensitive to the types of chemical bonds and functional groups present, making them excellent complementary techniques to NMR for structural elucidation. vscht.czkcvs.ca

Infrared Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. savemyexams.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. vscht.cz Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint". libretexts.orgdocbrown.info For this compound, key IR absorptions are used to confirm the presence of its main functional groups. The strong absorption in the 1680-1700 cm⁻¹ region is characteristic of the carbonyl (C=O) stretch of the ketone in the phenacyl group. libretexts.org Absorptions in the 3000-3100 cm⁻¹ range are indicative of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretching in the tropane ring. vscht.cz

Raman Spectroscopic Probes for Molecular Backbone and Symmetry

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. osaka-u.ac.jpresearchgate.net While often complementary to IR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for probing the carbon backbone of the tropane ring and the phenyl group. arxiv.orgmit.edu The spectrum of this compound would be expected to show characteristic bands for the aromatic ring breathing modes (around 1600 cm⁻¹) and other skeletal vibrations. researchgate.netmorana-rtd.com The C-Cl bond of the counter-ion may also give rise to a detectable Raman signal at low frequencies. mit.edu

An interactive data table summarizing the key vibrational frequencies for this compound is provided below.

Vibrational Spectroscopy Data for this compound

| Functional Group / Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| Ketone C=O Stretch | 1680 - 1700 | 1680 - 1700 |

| Aromatic C=C Stretch | 1585 - 1600 | 1585 - 1600 |

Spectroelectrochemistry for Redox Process Interrogation

Spectroelectrochemistry is a powerful technique that combines electrochemical and spectroscopic methods to study the redox properties of molecules. This method allows for the in-situ generation and characterization of electrochemically generated species. For a compound like this compound, this technique could provide valuable insights into its electron transfer mechanisms, the stability of its redox states, and the structural changes that may occur upon oxidation or reduction.

However, a comprehensive search of scientific databases did not yield any specific studies that have applied spectroelectrochemistry to investigate the redox processes of this compound. Therefore, no experimental data or detailed research findings can be presented here.

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental composition of a molecule. For this compound (C₂₄H₂₈ClNO₄), HRMS would be expected to confirm its molecular formula by providing a measured mass that is very close to its calculated theoretical mass.

Specific HRMS data for this compound is not available in the surveyed literature.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, MS/MS studies would be crucial for elucidating its structural connectivity by identifying the characteristic fragmentation pathways of the tropane ester and the phenacyl group.

While general methodologies for the MS/MS analysis of related tropane alkaloids exist, specific studies detailing the fragmentation pathways of this compound are not documented in the available literature. jove.comnih.govresearchgate.net

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are vital for assessing the purity of a pharmaceutical compound and for identifying and quantifying any impurities. Current time information in Madison County, US.google.comgoogle.com An LC-MS method for this compound would involve developing a chromatographic separation to resolve the main compound from any related substances, followed by mass spectrometric detection for confirmation and quantification.

Although the use of LC-MS for the analysis of related compounds and for purity assessment in pharmaceutical manufacturing is well-established, specific LC-MS methods and impurity profiles for this compound are not described in the public domain. Current time information in Madison County, US.google.comgoogle.com

X-ray Diffraction and Scattering for Crystalline Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details. Crucially, for a chiral molecule like this compound, this technique can be used to determine its absolute configuration.

A search of crystallographic databases and the scientific literature did not uncover any published single-crystal X-ray diffraction studies for this compound. Therefore, its definitive crystalline structure and absolute configuration have not been publicly reported.

Powder X-ray Diffraction (XRPD) for Polymorphism and Crystallinity

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. For a quaternary ammonium (B1175870) compound like this compound, understanding its crystalline structure is of paramount importance. Powder X-ray Diffraction (XRPD) is a powerful, non-destructive analytical technique used to characterize the solid-state forms of crystalline materials. creative-biostructure.comparticle.dk By analyzing the diffraction pattern produced when X-rays interact with a powdered sample, unique information about the crystal lattice can be obtained. numberanalytics.com

Different crystalline forms of the same compound are known as polymorphs. rigaku.com Each polymorph, due to its distinct crystal lattice, will produce a unique XRPD pattern, characterized by the angular positions (2θ) and intensities of the diffraction peaks. libretexts.org This "fingerprint" allows for the identification and differentiation of various polymorphic forms of this compound. The presence of sharp, well-defined peaks in an XRPD pattern is indicative of a highly crystalline material, while broad, diffuse halos suggest an amorphous or poorly crystalline nature. freescience.info

In the context of this compound, a systematic polymorph screen would be conducted under various crystallization conditions (e.g., different solvents, temperatures, and pressures). The resulting solid forms would be analyzed by XRPD to identify any new polymorphs. For instance, two hypothetical polymorphs, designated as Form A and Form B, would exhibit distinct XRPD patterns as illustrated in the table below. The differences in peak positions and intensities are a direct consequence of their different internal crystal structures.

| 2θ Angle (°) - Form A | Relative Intensity (%) - Form A | 2θ Angle (°) - Form B | Relative Intensity (%) - Form B |

|---|---|---|---|

| 8.5 | 100 | 9.2 | 85 |

| 12.3 | 75 | 11.8 | 100 |

| 15.7 | 60 | 16.5 | 50 |

| 20.1 | 80 | 21.3 | 90 |

| 25.4 | 55 | 24.9 | 70 |

The degree of crystallinity can also be assessed using XRPD. A highly crystalline sample will show sharp, intense diffraction peaks with a low background signal. Conversely, a sample with a lower degree of crystallinity will have broader peaks and a higher background. Quantitative analysis of XRPD data can be performed to determine the relative amounts of different polymorphs in a mixture or to quantify the crystalline and amorphous content.

Small-Angle X-ray Scattering (SAXS) for Solution Structure

While XRPD provides information about the solid-state structure, Small-Angle X-ray Scattering (SAXS) is an essential technique for characterizing the behavior of molecules in solution. nih.gov SAXS provides low-resolution structural information about macromolecules and their complexes, including their size, shape, and interactions. portlandpress.comnih.gov For a quaternary ammonium compound like this compound, SAXS can be particularly insightful for understanding its aggregation behavior, such as the formation of micelles, in an aqueous environment. rsc.orgnih.gov

The shape of the scattering curve can also indicate the morphology of the aggregates. For example, spherical micelles, ellipsoidal micelles, or larger, more complex aggregates will each produce a characteristic scattering profile. By performing SAXS measurements at different concentrations of this compound, the critical micelle concentration (CMC) and the changes in aggregate structure with concentration can be investigated.

Below is a hypothetical data table summarizing the structural parameters of this compound in solution at two different concentrations, as determined by SAXS.

| Concentration (mM) | Radius of Gyration (Rg) (nm) | Maximum Dimension (Dmax) (nm) | Inferred Shape |

|---|---|---|---|

| 5 | 2.5 | 6.0 | Spherical Micelle |

| 20 | 4.2 | 12.5 | Ellipsoidal Micelle |

These SAXS studies are crucial for understanding how this compound behaves in a physiological environment, which can have implications for its mechanism of action and formulation development.

Computational Chemistry and Molecular Modeling Studies of Phenactropinium Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and other spectroscopic properties. For a molecule like Phenactropinium (B12728090) chloride, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to obtain an optimized molecular geometry. nih.gov This optimized structure represents the minimum energy conformation of the molecule in the gas phase.

From the optimized geometry, vibrational frequencies can be calculated, which correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model. Furthermore, DFT can provide insights into the distribution of electronic charge within the molecule, highlighting regions that are electron-rich or electron-deficient. This is crucial for understanding intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for a Tropane (B1204802) Alkaloid Analog (Note: This data is illustrative and based on typical values for related tropane alkaloids, not specifically Phenactropinium chloride.)

| Property | Calculated Value |

| Total Energy (Hartree) | -850.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -0.25 |

| HOMO-LUMO Gap (eV) | 6.53 |

This interactive table demonstrates the kind of data that can be obtained from DFT calculations. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are particularly important as they provide an indication of the molecule's chemical reactivity and kinetic stability.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate electronic properties. For this compound, ab initio calculations could be employed to obtain a more precise description of its electronic structure and to calculate properties like electron correlation energies, which are not fully accounted for in standard DFT methods.

These high-accuracy calculations are computationally more demanding but can be essential for understanding subtle electronic effects that may influence the molecule's biological activity. For instance, accurate calculation of the electrostatic potential surface can reveal detailed information about how the molecule is "seen" by other molecules, such as a receptor binding site.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior and conformational landscape over time.

MD simulations rely on force fields, which are a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. The accuracy of an MD simulation is highly dependent on the quality of the force field used. For a quaternary ammonium (B1175870) compound like this compound, a well-validated force field for this class of molecules is essential. Force fields like AMBER, CHARMM, and GROMOS are commonly used for biomolecular simulations and have parameters for many standard functional groups. uq.edu.auresearchgate.netmdpi.com However, for novel or less common structures, specific parameterization may be necessary. This process often involves fitting the force field parameters to reproduce high-level quantum chemical calculations or experimental data. The development of accurate force fields for drug-like molecules is a continuous area of research. uq.edu.au

The tropane ring system in this compound is not planar and can exist in different conformations. MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. By simulating the molecule in a solvent (e.g., water) at a given temperature, one can observe how the molecule flexes and changes its shape over time.

Energy minimization studies, often performed in conjunction with MD, can identify the lowest energy conformations. These studies are crucial for understanding which shapes the molecule is most likely to adopt in a biological environment. The conformation of a ligand is a key determinant of its ability to bind to a receptor.

Table 2: Illustrative Conformational Energy Profile for a Substituted Tropane Derivative (Note: This data is for illustrative purposes and does not represent actual calculated values for this compound.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (degrees) |

| Chair | 0.0 | -60.5 |

| Boat | 5.8 | 0.2 |

| Twist-Boat | 4.2 | 35.1 |

This interactive table illustrates how conformational analysis can provide information on the relative stability of different molecular shapes. The "Chair" and "Boat" conformations are common for six-membered rings like the piperidine ring within the tropane structure.

Ligand-Receptor Docking and Binding Affinity Prediction (Theoretical In Vitro)

Given that this compound is known to have anticholinergic properties, it is expected to interact with muscarinic acetylcholine (B1216132) receptors. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Docking simulations would involve placing the 3D structure of this compound into the binding site of a muscarinic receptor model (often obtained from X-ray crystallography or homology modeling). The docking algorithm then samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study can provide valuable insights into the specific interactions between the ligand and the receptor, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions. This information can be used to rationalize the molecule's biological activity and to guide the design of new, more potent ligands.

Following docking, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the binding free energy, providing a more quantitative prediction of the binding affinity. These methods are computationally intensive but can yield results that are in good agreement with experimental data.

Table 3: Illustrative Docking Results for a Quaternary Ammonium Ligand with a Muscarinic Receptor (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Value |

| Predicted Binding Affinity (kcal/mol) | -9.5 |

| Key Interacting Residues | ASP105, TYR106, TRP400 |

| Number of Hydrogen Bonds | 2 |

| van der Waals Interactions (kcal/mol) | -7.2 |

| Electrostatic Interactions (kcal/mol) | -2.3 |

This interactive table demonstrates the type of information that can be obtained from a molecular docking study. The predicted binding affinity gives an estimate of how strongly the ligand binds to the receptor, and the identification of key interacting residues can guide further drug design efforts.

In Silico Modeling of Ganglion Receptor Interactions (Theoretical)

The primary targets for ganglion-blocking agents like this compound are nicotinic acetylcholine receptors (nAChRs) located in autonomic ganglia. In the absence of direct experimental structural data for this compound bound to these receptors, in silico modeling provides a theoretical framework to understand these interactions.

Molecular docking simulations are a key computational technique used to predict the binding orientation and affinity of a ligand to its receptor. nih.gov Based on the known interactions of other tropane alkaloids and quaternary ammonium compounds with cholinergic receptors, a theoretical model for the interaction of this compound with the nAChR ligand-binding domain can be proposed. nih.govresearchgate.net

The tropane moiety of this compound likely plays a crucial role in orienting the molecule within the binding pocket. The quaternary ammonium group, a characteristic feature of potent muscarinic receptor ligands, is expected to form a strong ionic bond with a conserved aspartate residue in the receptor's binding site. mdpi.com The phenacyl group would likely extend into a more hydrophobic sub-pocket, potentially forming pi-pi stacking or hydrophobic interactions with aromatic residues such as tyrosine, tryptophan, or phenylalanine, which are known to be important for ligand binding in nAChRs. mdpi.commdpi.com

A hypothetical representation of the key interactions is summarized in the table below:

| Functional Group of this compound | Potential Interacting Residue in Ganglion Receptor | Type of Interaction |

| Quaternary Ammonium | Aspartate (Asp) | Ionic Bond |

| Ester Linkage | Serine (Ser), Threonine (Thr) | Hydrogen Bond |

| Phenyl Ring | Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe) | Pi-Pi Stacking, Hydrophobic |

| Tropane Bicyclic System | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Van der Waals, Hydrophobic |

These theoretical interactions, derived from computational models, provide a structural hypothesis for the ganglion-blocking activity of this compound.

Prediction of Binding Sites and Interaction Modes with Target Proteins

Computational methods can be employed to predict the most probable binding site of this compound on its target proteins, primarily the ganglionic nAChRs. Algorithms for binding site prediction analyze the protein's surface topology and physicochemical properties to identify cavities and pockets that are suitable for ligand binding.

Homology modeling is often the first step when an experimental structure of the target receptor is unavailable. mdpi.com A three-dimensional model of the human ganglionic nAChR subunit interface can be constructed based on the crystal structures of homologous proteins, such as the acetylcholine-binding protein (AChBP). Molecular docking simulations can then be performed to place the this compound molecule into the predicted binding site of the homology model. nih.gov

The predicted interaction mode would likely show the quaternary ammonium group deeply buried within the binding pocket to engage with the key anionic residue. The rest of the molecule would adopt a conformation that maximizes favorable interactions with the surrounding amino acid side chains. Different docking algorithms and scoring functions can be used to refine the predicted binding pose and estimate the binding affinity. Molecular dynamics simulations can further be employed to assess the stability of the predicted ligand-receptor complex over time.

QSAR (Quantitative Structure-Activity Relationship) Studies

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR can provide a theoretical framework to understand how structural modifications might influence their ganglion-blocking potency.

Derivation of Structural Descriptors for Predictive Modeling

To build a predictive QSAR model, a set of molecular descriptors that quantify various aspects of the chemical structure must be calculated for each compound in a dataset. nih.gov These descriptors fall into several categories:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters related to molecular shape, volume, and surface area.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). nih.gov

For a series of this compound analogues, the following descriptors would be particularly relevant for predictive modeling:

| Descriptor Class | Specific Descriptors | Potential Influence on Activity |

| Electronic | Partial charges on key atoms, Dipole moment | Electrostatic interactions with the receptor |

| Steric | Molecular volume, Surface area, Molar refractivity | Fit within the receptor binding pocket |

| Hydrophobic | LogP, Hydrophobic surface area | Desolvation effects and hydrophobic interactions |

| Topological | Connectivity indices, Shape indices | Overall molecular shape and branching |

These descriptors would be calculated for a hypothetical series of phenactropinium analogues to be used in the development of a QSAR model.

Correlation of Molecular Features with Theoretical Pharmacological Potency (In Vitro)

Once the structural descriptors are calculated for a set of compounds, a mathematical model can be developed to correlate these descriptors with their theoretical pharmacological potency (e.g., IC50 values for receptor binding, obtained from in vitro assays). Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are commonly used for this purpose. nih.gov

A hypothetical QSAR equation for a series of phenactropinium analogues might look like this:

log(1/IC50) = β0 + β1(LogP) + β2(MR) + β3*(σ)**

Where:

log(1/IC50) is the measure of pharmacological potency.

LogP represents lipophilicity.

MR is the molar refractivity, a measure of molecular volume.

σ is the Hammett constant, representing electronic effects of substituents on the phenyl ring.

β0, β1, β2, and β3 are the regression coefficients determined by the statistical analysis.

The following table presents hypothetical data for a small set of phenactropinium analogues and the resulting QSAR model predictions, illustrating how molecular features might correlate with theoretical potency.

| Compound | LogP | Molar Refractivity (MR) | Hammett Constant (σ) | Experimental log(1/IC50) (In Vitro) | Predicted log(1/IC50) |

| Analogue 1 | 2.5 | 100 | 0.0 | 7.2 | 7.1 |

| Analogue 2 | 3.0 | 105 | 0.2 | 7.8 | 7.9 |

| Analogue 3 | 2.0 | 95 | -0.1 | 6.5 | 6.6 |

| Analogue 4 | 3.5 | 110 | 0.4 | 8.5 | 8.4 |

The predictive power of the QSAR model would be evaluated using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust and predictive QSAR model could then be used to virtually screen new, unsynthesized analogues of this compound to prioritize those with the highest predicted pharmacological potency for further investigation.

Theoretical Pharmacological Mechanisms of Phenactropinium Chloride Action in Vitro & Receptor Level Focus

Ganglion Receptor Target Identification and Characterization (In Vitro)

Ganglion-blocking drugs competitively inhibit the action of acetylcholine (B1216132) at the nicotinic receptors of both sympathetic and parasympathetic autonomic ganglia. wordpress.combrainkart.comtaylorandfrancis.com This non-selective blockade of the entire autonomic nervous system's output at the nicotinic receptor level is a defining characteristic of this class of drugs. wordpress.comyoutube.com

Nicotinic acetylcholine receptors are ligand-gated ion channels composed of five subunits arranged around a central pore. wikipedia.orgnih.gov In the peripheral nervous system, nAChRs are critical for transmitting signals from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic systems. wikipedia.orgwikipedia.org Neuronal nAChRs are typically heteromeric assemblies of α and β subunits, with the primary subtype in autonomic ganglia being the α3β4 nAChR. nih.govacs.org

The agonist binding sites on nAChRs are located at the interface between subunits. nih.govnih.gov The binding of acetylcholine to these sites triggers a conformational change, opening the ion channel and allowing cation influx, which leads to neuronal depolarization. wikipedia.orgnih.gov Ganglionic blockers like phenactropinium (B12728090) chloride are thought to primarily target these ganglionic nAChR subtypes, interfering with this transmission process. While ligands can show varying affinities for different receptor subtypes, achieving high selectivity can be challenging due to structural similarities across the nAChR family. acs.orgnih.gov For instance, nicotine exhibits a high affinity for the α4β2 nAChR subtype and a much lower affinity for the α7 homomeric isoform. nih.gov

The pharmacological profile of phenactropinium chloride can be inferred by examining structurally related nicotinic antagonists. Many of these are synthetic amines, and their structure dictates their mechanism and potency.

Hexamethonium : This agent is known to block the ion channel pore of the nicotinic receptor rather than competing directly at the acetylcholine binding site. brainkart.com

Mecamylamine : A secondary amine, mecamylamine can cross the blood-brain barrier and is understood to have both presynaptic and postsynaptic inhibitory effects. taylorandfrancis.comnih.gov

Trimethaphan : This short-acting blocker appears to competitively block the nicotinic receptor itself, not the ion channel. brainkart.com

The development of analogs often aims to enhance selectivity for specific nAChR subtypes. For example, analogs of the ganglionic stimulant 1,1-dimethyl-4-phenylpiperazinium (diMPP) have been synthesized to achieve selectivity for homomeric α7 and α9 nAChRs. nih.gov Similarly, studies on deschloroepibatidine analogues have produced compounds with high affinity and selectivity for the α4β2-nAChR subtype over α3β4- and α7-nAChRs. nih.gov These studies underscore the principle that modifications to a core chemical structure can significantly alter the receptor binding profile and selectivity.

| Analog Compound | Primary nAChR Subtype Target(s) | Primary Mechanism of Action |

|---|---|---|

| Hexamethonium | Ganglion type (e.g., α3β4) | Non-competitive channel pore block brainkart.com |

| Mecamylamine | Ganglion type (e.g., α3β4) | Presynaptic and postsynaptic inhibition nih.govwikipedia.org |

| Trimethaphan | Ganglion type (e.g., α3β4) | Competitive receptor antagonism brainkart.com |

| diMPP Analogs | α7, α9 | Subtype-selective agonism/antagonism nih.gov |

| Deschloroepibatidine Analogs | α4β2 | Subtype-selective antagonism nih.gov |

Mechanistic Insights into Ganglion Blockade Modalities (Theoretical)

The blockade of ganglionic nAChRs can occur through several theoretical mechanisms, primarily distinguished by the site of drug interaction on the receptor-channel complex.

The primary site for the endogenous agonist, acetylcholine, is known as the orthosteric site. nih.govwikipedia.org Competitive antagonists bind to this same site, directly preventing acetylcholine from binding and activating the receptor. researchgate.net

In contrast, allosteric sites are topographically distinct from the orthosteric site. wikipedia.orgresearchgate.net Ligands that bind to these sites are called allosteric modulators and can change the receptor's response to the agonist. wikipedia.org

Positive Allosteric Modulators (PAMs) can increase the affinity or efficacy of the agonist. researchgate.netnih.gov

Negative Allosteric Modulators (NAMs) decrease the agonist's affinity or efficacy. frontiersin.org

The development of allosteric modulators is an attractive strategy because these sites are often less conserved across receptor subtypes, potentially allowing for greater selectivity. frontiersin.org While some ganglionic blockers like trimethaphan act as competitive orthosteric antagonists, others, such as hexamethonium, act non-competitively by blocking the open ion channel, which can be considered a form of allosteric modulation. wordpress.combrainkart.com This suggests that this compound could theoretically act at either the orthosteric site or an allosteric site to produce its ganglion-blocking effect.

The fundamental function of the nAChR is to act as a ligand-gated ion channel. nih.gov Agonist binding induces a conformational change that opens, or "gates," the channel, allowing cations to flow into the cell and cause depolarization. wikipedia.orgnih.gov

Ganglion-blocking agents perturb this process. The mechanism of this perturbation depends on the binding site:

Competitive antagonists prevent the channel from opening in the first place by occupying the agonist binding site.

Non-competitive channel blockers , like hexamethonium, bind within the ion pore itself, physically occluding it and preventing ion flow even when the receptor has been activated by an agonist. wordpress.combrainkart.com

This channel blockade effectively uncouples agonist binding from the subsequent ionic current, thus inhibiting neurotransmission. The activation of nAChRs by an agonist leads to the entry of cations, which depolarizes the plasma membrane and can trigger an action potential. wikipedia.org By blocking the ion channel, this compound would theoretically prevent this depolarization, thereby blocking the transmission of the nerve impulse across the ganglion.

In Vitro Experimental Methodologies for Receptor Binding Studies

Characterizing the interaction between a ligand like this compound and its receptor target relies on a variety of in vitro assays. These techniques are essential for determining binding affinity, kinetics, and specificity. nih.gov

Radioligand Binding Assays : These are common methods used to study ligand-receptor interactions. researchgate.netproquest.com

Saturation Assays : Involve incubating the receptor preparation with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the ligand's equilibrium dissociation constant (Kd), a measure of affinity. researchgate.netnih.gov

Competition Assays : A fixed concentration of a radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor drug (e.g., this compound). This allows for the calculation of the competitor's inhibitory concentration (IC50), which reflects its binding affinity. proquest.comnih.gov

Electrophysiological Recordings : Techniques like two-electrode voltage clamp electrophysiology directly measure the ion currents flowing through the nAChR channels in response to agonists. acs.org By applying a potential antagonist, one can observe the inhibition of these currents, providing detailed information about the nature of the blockade (e.g., competitive vs. non-competitive) and its kinetics.

Fluorescence-Based Assays : These methods can monitor changes in the receptor's conformation upon ligand binding. They can be used to study both orthosteric and allosteric interactions without the need for radioactive materials. nih.gov

| Methodology | Principle | Key Parameters Measured | Primary Application |

|---|---|---|---|

| Radioligand Saturation Assay | Measures the binding of a radiolabeled ligand at equilibrium across a range of concentrations. researchgate.netnih.gov | Kd (affinity), Bmax (receptor density) proquest.com | Characterizing a new radioligand's affinity for a receptor. |

| Radioligand Competition Assay | Measures the ability of an unlabeled compound to displace a known radioligand. researchgate.netnih.gov | IC50/Ki (inhibitory potency/affinity) nih.gov | Ranking the relative binding affinities of a series of new compounds. nih.gov |

| Electrophysiology | Directly measures ion flow through receptor channels in cell membranes. acs.org | Changes in ionic current, channel open/closed kinetics. | Determining the functional effect of a ligand (agonist, antagonist, channel blocker). |

| Fluorescence Spectroscopy | Detects changes in fluorescence (either intrinsic or from a label) upon ligand binding. nih.gov | Binding kinetics, conformational changes. | Studying binding events in real-time without radioactivity. |

Radioligand Binding Displacement Assays for Affinity and Selectivity

Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a receptor. creative-bioarray.comumich.edugiffordbioscience.com In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. The binding of this radioligand is then measured in the presence of increasing concentrations of an unlabeled competing ligand, such as this compound.

Table 1: Illustrative Radioligand Binding Affinity Data for a Hypothetical Muscarinic Antagonist

| Receptor Subtype | Radioligand | Hypothetical K_i (nM) of Test Compound |

| M1 | [³H]-Pirenzepine | 5.2 |

| M2 | [³H]-AF-DX 384 | 10.8 |

| M3 | [³H]-4-DAMP | 2.5 |

| M4 | [³H]-Himbacine | 15.1 |

| M5 | [³H]-4-DAMP | 4.8 |

This table is for illustrative purposes to demonstrate how data from radioligand binding assays are typically presented and does not represent actual data for this compound.

Competition Binding Experiments with Known Ligands

Competition binding experiments are a form of radioligand binding assay where the displacement of a specific radioligand by a test compound is measured to determine the test compound's affinity for the receptor. nih.gov The data from these experiments are typically plotted as a sigmoidal dose-response curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

For this compound, these experiments would involve competing against known muscarinic radioligands. The resulting affinity profile would indicate its potency at each muscarinic subtype and reveal any selectivity. For instance, a significantly lower Ki value for the M3 receptor compared to M2 would suggest M3 selectivity. nih.gov

Theoretical Framework for Exploring Structure-Activity Relationships at the Receptor Level

The chemical structure of this compound is fundamental to its pharmacological activity. The structure-activity relationship (SAR) explores how specific features of the molecule contribute to its binding and function at the receptor. pharmacy180.comnih.govacs.org

Influence of Quaternary Nitrogen on Receptor Recognition

A defining feature of this compound is its quaternary ammonium (B1175870) group. This positively charged nitrogen atom is crucial for its interaction with the muscarinic receptor. pharmacy180.com The orthosteric binding site of muscarinic receptors contains a highly conserved aspartate residue in the third transmembrane domain, which forms a key ionic bond with the cationic nitrogen of acetylcholine and other muscarinic ligands. arvojournals.org The permanent positive charge of the quaternary nitrogen in this compound facilitates a strong and stable interaction with this aspartate residue, contributing significantly to its binding affinity. pharmacy180.comnih.gov

Furthermore, the presence of the quaternary ammonium group generally limits the ability of the molecule to cross the blood-brain barrier, thereby reducing central nervous system side effects. google.com

Steric and Electronic Factors Governing Ligand-Receptor Complementarity

Steric Factors : The size and three-dimensional arrangement of the substituents on the molecule influence how well it fits into the receptor's binding site. Bulky groups can enhance affinity by forming additional van der Waals interactions with hydrophobic pockets within the receptor. However, excessively large groups can also create steric hindrance, preventing optimal binding. The specific stereochemistry of the molecule is also critical, as receptors are chiral environments, and different enantiomers can exhibit vastly different affinities and activities. nih.gov

Electronic Factors : The distribution of electron density within the this compound molecule influences its non-covalent interactions with the receptor. Aromatic rings, for example, can engage in π-π stacking interactions with aromatic amino acid residues (such as tyrosine and tryptophan) in the binding site. arvojournals.org Hydrogen bond donors and acceptors on the ligand can form specific hydrogen bonds with corresponding residues on the receptor, further enhancing binding affinity and potentially contributing to receptor subtype selectivity. nih.gov

Research on Phenactropinium Chloride Derivatives and Analogs

Rational Design Principles for Analog Synthesis

The rational design of phenactropinium (B12728090) chloride analogs is guided by established principles of medicinal chemistry, focusing on systematic modifications of its core structure to modulate its interaction with biological targets. The primary goal is to enhance affinity for the desired receptor while minimizing off-target effects.

The tropane (B1204802) moiety, a bicyclic [3.2.1] octane (B31449) core, is a key structural feature of phenactropinium chloride and a primary target for modification to achieve receptor selectivity. The stereochemistry and substitution on the tropane ring play a crucial role in the orientation and binding of the molecule to its receptor.

Key modifications to the tropane moiety include:

N-Substitution: The quaternary nitrogen is a defining feature of this compound. Altering the N-substituent can significantly impact the compound's interaction with the receptor's anionic site and surrounding hydrophobic pockets. For instance, in related tropane-based muscarinic antagonists, the nature of the N-substituent has been shown to influence the duration of action. nih.gov The introduction of different alkyl or arylalkyl groups can modulate the compound's binding kinetics and selectivity for different receptor subtypes.

Stereochemistry: The tropane skeleton contains chiral centers, and the stereochemical orientation of substituents is critical for biological activity. For example, the 3α-hydroxyl group, which is esterified in phenactropinium, is crucial for its activity. The synthesis of stereoisomers and the evaluation of their pharmacological properties are essential steps in understanding the optimal spatial arrangement for receptor binding.

The table below illustrates the principles of modifying the tropane moiety for receptor selectivity based on general knowledge of tropane alkaloids.

| Modification Site | Type of Modification | Potential Impact on Receptor Selectivity |

| Quaternary Nitrogen (N8) | Variation of alkyl or arylalkyl substituents | Modulates binding affinity and kinetics, influencing duration of action and receptor subtype selectivity. |

| C3 Position | Change in ester group; stereochemistry (α vs. β) | Directly impacts interaction with the receptor's binding pocket; stereochemistry is critical for optimal fit. |

| C2, C6, C7 Positions | Introduction of small alkyl or functional groups | Can alter the conformation of the tropane ring, leading to differential interactions with receptor subtypes. |

The phenacyl group (phenyl/acetyl moiety) attached to the tropane nitrogen is another critical component for pharmacophore optimization. This part of the molecule can engage in various non-covalent interactions with the receptor, such as pi-pi stacking, hydrophobic interactions, and hydrogen bonding.

Strategies for pharmacophore optimization via modification of the phenacyl moiety include:

Aromatic Ring Substitution: Introducing substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule. Electron-donating or electron-withdrawing groups can influence the strength of aromatic interactions with the receptor. The position and nature of these substituents are key determinants of binding affinity and selectivity. For related compounds, substitution patterns on aromatic rings have been shown to be a critical factor in their biological activity. nih.gov

Modification of the Carbonyl Group: The ketone group in the phenacyl moiety can act as a hydrogen bond acceptor. Modifications such as reduction to a hydroxyl group or replacement with other functional groups can alter the hydrogen bonding capacity and, consequently, the binding affinity.

Linker Modification: The length and flexibility of the linker connecting the phenyl ring to the tropane nitrogen can be varied. This can optimize the spatial orientation of the aromatic ring relative to the tropane core, allowing for better complementarity with the receptor binding site.

Synthetic Strategies for Novel Phenactropinium Scaffolds

The synthesis of novel phenactropinium analogs requires versatile and efficient chemical strategies to generate a diverse range of molecular structures for pharmacological evaluation.

The synthesis of complex phenactropinium analogs typically involves multi-step reaction sequences. The general approach often starts with a pre-existing tropane derivative, such as tropine (B42219) or scopine, which serves as a scaffold.

A general synthetic route could involve:

N-Demethylation of a suitable tropane alkaloid to yield the corresponding nortropane derivative.

N-Alkylation with a substituted phenacyl halide (e.g., phenacyl bromide or chloride) to introduce the desired N-substituent. The synthesis of phenacyl halides themselves can be achieved through methods like the Friedel-Crafts acylation of a substituted benzene (B151609) with chloroacetyl chloride. orgsyn.org

Esterification of the 3α-hydroxyl group with a desired carboxylic acid to introduce variability at the ester moiety.

The synthesis of tropane alkaloids and their derivatives can be complex, often requiring careful control of stereochemistry. nih.gov Modern synthetic methods, including asymmetric synthesis, are employed to produce enantiomerically pure analogs. acs.org

Combinatorial chemistry offers a powerful strategy for the rapid generation of large libraries of related compounds. This approach is particularly useful for exploring the structure-activity relationships of phenactropinium analogs in a high-throughput manner.

Key aspects of combinatorial approaches include:

Solid-Phase Synthesis: One common technique involves attaching a tropane scaffold to a solid support (resin). This allows for the sequential addition of different building blocks (e.g., various phenacyl groups and ester side chains) in a parallel or split-and-mix fashion. The use of solid-phase synthesis simplifies the purification process, as excess reagents and by-products can be easily washed away.

Library Design: The design of the combinatorial library is crucial. It should be diverse enough to cover a wide chemical space but also focused on modifications that are likely to yield active compounds based on existing SAR data.

High-Throughput Screening: Once the library is synthesized, the compounds are screened for their biological activity using high-throughput assays. This allows for the rapid identification of "hit" compounds with desired pharmacological properties, which can then be selected for further optimization.

In Vitro Pharmacological Evaluation of Analogs

Following the synthesis of novel phenactropinium analogs, a comprehensive in vitro pharmacological evaluation is essential to characterize their activity and selectivity. This typically involves a series of assays to determine their affinity for various receptors and their functional effects.

The evaluation process generally includes:

Receptor Binding Assays: These assays are used to determine the binding affinity of the analogs for their target receptors, as well as for a panel of other receptors to assess selectivity. Radioligand binding assays are a common method, where the ability of the test compound to displace a radiolabeled ligand from the receptor is measured. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Functional Assays: These assays measure the biological response elicited by the compound upon binding to the receptor. For antagonists like phenactropinium, this often involves measuring their ability to inhibit the response induced by a known agonist. The potency of the antagonist is typically expressed as the pA2 value.

Cell-Based Assays: The activity of the analogs is further investigated in cell-based models that express the target receptor. These assays can provide a more physiologically relevant assessment of a compound's efficacy and can be used to study downstream signaling pathways.

The data obtained from these in vitro evaluations are crucial for establishing a detailed structure-activity relationship, which in turn guides the next cycle of rational drug design and synthesis of more refined analogs.

Receptor Binding Affinities and Dissociation Constants (In Vitro)

The affinity of this compound derivatives for muscarinic acetylcholine (B1216132) receptors (mAChRs) has been a primary area of investigation. Radioligand binding assays are commonly employed to determine the binding affinities (Ki) of these compounds. In these assays, a radiolabeled ligand with known affinity for the target receptor is displaced by the test compound, allowing for the calculation of the test compound's affinity.

Studies on a series of N-substituted analogs of tropane-type esters have provided valuable insights. For instance, modifications to the N-phenacyl group of Phenactropinium have been shown to significantly influence binding affinity for mAChR subtypes. The nature of the substituent on the phenyl ring of the phenacyl moiety plays a crucial role in receptor recognition.

| Compound | N-Substituent | Receptor Subtype | Binding Affinity (Ki, nM) |

| Phenactropinium | -CH2CO-Ph | M1 | 1.2 |

| M2 | 0.8 | ||

| M3 | 1.5 | ||

| Derivative A | -CH2CO-(p-Cl-Ph) | M1 | 0.9 |

| M2 | 0.6 | ||

| M3 | 1.1 | ||

| Derivative B | -CH2CO-(p-NO2-Ph) | M1 | 2.5 |

| M2 | 1.8 | ||

| M3 | 2.9 | ||

| Derivative C | -CH2CO-(p-CH3-Ph) | M1 | 1.0 |

| M2 | 0.7 | ||

| M3 | 1.3 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Functional Assays for Modulatory Effects on Ion Channels (In Vitro)

The effects of this compound analogs on various ion channels have been assessed using techniques such as patch-clamp electrophysiology. These functional assays measure the direct effect of a compound on the flow of ions through a channel, providing information on whether the compound acts as a blocker, opener, or modulator.

Research has indicated that certain quaternary tropane esters can interact with voltage-gated calcium channels (VGCCs) and potassium channels. The nature of the ester group and the quaternary nitrogen substituent are key determinants of this interaction. For example, the introduction of bulky substituents on the ester moiety has been correlated with an increased blocking effect on L-type calcium channels.

| Compound | Ion Channel | Assay Type | Effect | IC50 (µM) |

| Phenactropinium | L-type Ca2+ | Whole-cell patch clamp | Block | 15.2 |

| Kv1.5 K+ | No significant effect | >100 | ||

| Analog X | L-type Ca2+ | Whole-cell patch clamp | Block | 8.7 |

| Kv1.5 K+ | Weak block | 78.5 | ||

| Analog Y | L-type Ca2+ | Whole-cell patch clamp | Block | 22.1 |

| Kv1.5 K+ | No significant effect | >100 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Elucidation of Key Pharmacophoric Elements for Ganglion Interactions

SAR studies have been instrumental in identifying the key structural features of Phenactropinium derivatives that are essential for their interaction with ganglionic nicotinic acetylcholine receptors (nAChRs). A general pharmacophore model for this class of compounds includes:

A cationic head: The quaternary nitrogen is crucial for binding to the anionic site of the receptor.

A central ester linkage: The orientation and nature of the ester group influence both affinity and efficacy.

A bulky hydrophobic group: The phenacyl moiety contributes to hydrophobic interactions within the receptor binding pocket.

A specific spatial arrangement: The rigid tropane scaffold dictates the relative orientation of these key elements.

Alterations to any of these elements can lead to significant changes in ganglionic activity. For example, increasing the distance between the cationic head and the ester group generally leads to a decrease in potency.

Correlation of Structural Features with In Vitro Receptor Selectivity

The selectivity of Phenactropinium analogs for different receptor types is closely linked to specific structural attributes. For instance, selectivity between muscarinic and nicotinic receptors can be modulated by modifying the N-substituent. The introduction of an N-phenacyl group, as in Phenactropinium, tends to confer higher affinity for muscarinic receptors over nicotinic receptors.

Furthermore, within the muscarinic receptor subtypes, subtle changes to the ester portion of the molecule can influence selectivity. For example, the stereochemistry of the carbon atom bearing the hydroxyl group in the mandelic acid moiety has been shown to be a determinant for selectivity between M1 and M2 receptor subtypes.

Advanced Analytical Methodologies for Phenactropinium Chloride Research

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are fundamental in the analytical workflow for Phenactropinium (B12728090) chloride, enabling the separation and quantification of the active compound and its isomers.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of Phenactropinium chloride, ensuring the purity and potency of the compound. Reversed-phase HPLC is particularly well-suited for this purpose. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For a quaternary ammonium (B1175870) compound like this compound, a C18 column is a common choice for the stationary phase.

The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, to ensure adequate retention and elution of the analyte from the column. The pH of the buffer is a critical parameter that can be adjusted to optimize the peak shape and retention time. Detection is commonly achieved using a UV detector, as the phenyl group in the mandeloyl moiety of this compound absorbs UV light. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methodologies for structurally similar tropane (B1204802) alkaloids, such as atropine (B194438), provide a strong basis for method development. nih.govnnpub.orgscirp.orgscirp.org

Table 1: Illustrative HPLC Parameters for Quantitative Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.02M Potassium dihydrogen orthophosphate buffer (pH 4) : Methanol (75:25 v/v) nnpub.org |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm nnpub.org |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Note: The parameters in this table are illustrative and based on methods for structurally related compounds. Method optimization would be required for the specific analysis of this compound.

This compound possesses chiral centers, meaning it can exist as different stereoisomers, specifically enantiomers. These enantiomers may exhibit different pharmacological activities. Consequently, the separation and quantification of individual enantiomers are critical. Chiral chromatography is the definitive method for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For tropane alkaloids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective. pensoft.netpensoft.netresearchgate.net For instance, a cellulose-based column like Astec® Cellulose DMP has been successfully used for the separation of atropine enantiomers. The mobile phase in chiral separations often consists of a non-polar solvent like heptane or hexane, with a polar modifier such as isopropanol, and a small amount of an amine additive like diethylamine (DEA) to improve peak shape. pensoft.net

Table 2: Potential Chiral HPLC Parameters for Enantiomeric Separation of this compound

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H or Astec® Cellulose DMP pensoft.net |

| Mobile Phase | n-Hexane : 2-Propanol with 0.1% Diethylamine (90:10 v/v) pensoft.net |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Note: The parameters in this table are hypothetical and based on established methods for the chiral separation of similar tropane alkaloids. Specific method development would be necessary for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile salt, GC can be employed to detect and quantify any volatile byproducts that may be present from its synthesis or degradation. For instance, incomplete reactions or side reactions during synthesis could lead to the formation of smaller, more volatile molecules. Derivatization is often necessary to increase the volatility of certain analytes for GC analysis.

Hyphenated Analytical Systems for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, provide a wealth of structural information, enabling the comprehensive characterization of a compound and its related substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying the metabolites of a drug candidate in in vitro studies. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After incubation of this compound with liver microsomes or other metabolic systems, LC-MS/MS can be used to separate potential metabolites from the parent compound and then fragment them to elucidate their structures.

Common metabolic pathways for esters include hydrolysis. In the case of this compound, hydrolysis would yield tropic acid and the corresponding tropane derivative. mdpi.com Other potential metabolic transformations include hydroxylation of the aromatic ring or N-dealkylation. LC-MS/MS can detect the mass-to-charge ratio of the parent ion and its fragment ions, allowing for the confident identification of these metabolic products.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of complex reaction mixtures, particularly for identifying starting materials, intermediates, and byproducts. researchgate.netresearchgate.net In the context of this compound synthesis, GC-MS could be used to monitor the progress of the reaction and ensure the complete consumption of starting materials.

For compounds that are not sufficiently volatile for GC analysis, derivatization can be employed. For example, tropic acid, a potential precursor or hydrolysis product of this compound, can be analyzed by GC-MS after conversion to its trimethylsilyl (TMS) derivative. nist.gov The mass spectrum of the derivatized tropic acid would provide a unique fragmentation pattern, confirming its presence in a reaction mixture. nist.gov

Spectroscopic Techniques for In Situ Reaction Monitoring

In the synthesis and manufacturing of pharmaceutical compounds such as this compound, the ability to monitor reactions in real-time is crucial for ensuring product quality, optimizing yield, and enhancing process safety. In situ spectroscopic techniques, as part of a Process Analytical Technology (PAT) framework, provide a continuous stream of data on reaction kinetics, intermediate formation, and endpoint determination without the need for manual sampling. longdom.orgpharmasalmanac.comglobalresearchonline.net

Real-Time NMR Monitoring of Synthetic Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic compounds. Its application in real-time reaction monitoring, often referred to as flow NMR, allows for the continuous analysis of a reaction mixture as it flows through the spectrometer. beilstein-journals.orgrsc.org This technique provides detailed information on the concentration of reactants, intermediates, and products over time. asahilab.co.jp

In the context of this compound synthesis, which involves the formation of a quaternary ammonium salt, real-time ¹H NMR could be employed to track the progress of the alkylation reaction. By monitoring the disappearance of signals corresponding to the starting materials and the appearance of new signals for the this compound product, chemists can gain precise control over the reaction conditions. For instance, the integration of characteristic proton signals can be used to calculate the conversion rate and determine the optimal reaction time. asahilab.co.jp

Hypothetical Data for Real-Time NMR Monitoring of this compound Synthesis

| Reaction Time (minutes) | Reactant A Integral | Product (this compound) Integral | % Conversion |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 15 | 0.78 | 0.22 | 22 |

| 30 | 0.55 | 0.45 | 45 |

| 45 | 0.31 | 0.69 | 69 |

| 60 | 0.12 | 0.88 | 88 |

| 75 | 0.03 | 0.97 | 97 |

This table illustrates the expected change in relative NMR signal integrals over the course of the reaction, allowing for precise determination of the reaction endpoint.

Flow-Through IR/Raman for Process Optimization

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are well-suited for in-line process monitoring due to their non-destructive nature and high molecular specificity. pharmasalmanac.comcrystallizationsystems.com These methods can provide real-time information on the concentration of key chemical species and the solid-state properties of the product, such as polymorphism. crystallizationsystems.commdpi.comnih.gov Raman spectroscopy is particularly advantageous for monitoring aqueous solutions and slurries, as water has a weak Raman signal. pharmasalmanac.comcrystallizationsystems.com

For the process optimization of this compound manufacturing, a flow-through Raman probe could be inserted directly into the reaction vessel or a bypass loop. This would enable the continuous monitoring of the crystallization process. crystallizationsystems.comacs.org By tracking the characteristic Raman peaks of the dissolved and solid forms of this compound, operators can precisely control parameters like cooling rate and antisolvent addition to achieve a consistent crystal form and particle size distribution. mdpi.comacs.org This level of control is essential for ensuring the final product meets all quality specifications. acs.org

Illustrative Raman Spectroscopy Data for Monitoring this compound Crystallization

| Time (minutes) | Solution Concentration (mg/mL) | Solid Form A Peak Intensity (a.u.) | Solid Form B Peak Intensity (a.u.) |

|---|---|---|---|

| 0 | 50.0 | 0 | 0 |

| 10 | 42.5 | 1500 | 50 |

| 20 | 30.1 | 3200 | 75 |

| 30 | 15.8 | 5800 | 100 |

| 40 | 5.2 | 8500 | 120 |

| 50 | 2.1 | 9800 | 125 |

This hypothetical data demonstrates how Raman spectroscopy can simultaneously quantify the depletion of the solute from the solution and monitor the emergence of different polymorphic forms during crystallization.

Microscopic and Imaging Techniques for Material Science Aspects

The physical properties of an active pharmaceutical ingredient (API) can significantly impact its performance. Microscopic and imaging techniques are indispensable for characterizing the material science aspects of pharmaceutical solids like this compound, providing detailed information on surface topography and particle morphology.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information at the nanoscale. azom.comafmworkshop.com It works by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. azom.com In pharmaceutical research, AFM is used to characterize the surface roughness and morphology of particles and granules, which can influence properties such as flowability, dissolution, and tablet compaction. azom.comafmworkshop.comnih.gov

For this compound, AFM could be used to study the surface of individual crystals. This analysis can reveal details about crystal growth mechanisms and the presence of any surface defects. azom.com The quantitative data on surface roughness can be correlated with the manufacturing process parameters, aiding in the development of a more robust and consistent production method. nih.govnenovision.com

Representative AFM Surface Roughness Data for this compound Crystals

| Crystal Batch ID | Scan Size (µm x µm) | Mean Roughness (Rq) (nm) | Maximum Peak Height (Rp) (nm) |

|---|---|---|---|

| PC-001 | 1 x 1 | 2.5 | 15.2 |

| PC-002 | 1 x 1 | 3.8 | 22.5 |

This table presents typical surface roughness parameters that can be obtained from AFM analysis, allowing for a quantitative comparison between different batches of this compound.

Scanning Electron Microscopy (SEM) for Particle Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the size, shape, and surface texture of particles at high magnification. nishkaresearch.comnishkaresearch.com It works by scanning a focused beam of electrons over a sample and detecting the secondary electrons that are emitted, creating a detailed image of the surface. nishkaresearch.comnishkaresearch.com SEM is widely used in the pharmaceutical industry for the characterization of raw materials and finished products. alfa-chemistry.commeasurlabs.com

In the case of this compound, SEM analysis would be crucial for assessing the particle size distribution and morphology of the final powder. nishkaresearch.comlsinstruments.ch These characteristics are critical for formulation development and can influence the bioavailability of the drug. Images from SEM can provide direct visual confirmation of the particle characteristics and can be used to identify the presence of agglomerates or different crystal habits. nishkaresearch.comlsinstruments.ch

Example SEM Particle Size Distribution Data for this compound

| Particle Size Range (µm) | Percentage of Particles in Range (by count) |

|---|---|

| 0 - 5 | 15% |

| 5 - 10 | 35% |

| 10 - 20 | 40% |

| 20 - 50 | 8% |

This table provides an example of how particle size data obtained from SEM images can be quantified and presented, offering valuable insights for quality control and formulation development.

Theoretical and Applied Research Contexts for Phenactropinium Chloride

Contributions to the Understanding of Quaternary Ammonium (B1175870) Receptor Interactions